2-(1H-Imidazol-2-yl)pyridine
Overview
Description
2-(1H-Imidazol-2-yl)pyridine is a heterocyclic compound that consists of an imidazole ring fused to a pyridine ringThe molecular formula of this compound is C8H7N3, and it has a molecular weight of 145.16 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-(1H-Imidazol-2-yl)pyridine is the V600E-BRAF kinase , a major protein involved in various types of human cancers . This kinase is responsible for the amplification of the MAPK pathway and is often observed in cancers, contributing to oncogenesis .
Mode of Action
This compound interacts with the V600E-BRAF kinase, showing better docking scores and favorable interactions . The compound competes with vemurafenib, an approved V600E-BRAF kinase inhibitor, at the active site . This interaction results in the inhibition of the kinase, thereby disrupting the MAPK pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the V600E-BRAF kinase, the compound disrupts the MAPK pathway, potentially leading to the suppression of cancer cell growth .
Result of Action
The inhibition of the V600E-BRAF kinase by this compound leads to the disruption of the MAPK pathway . This disruption can result in the suppression of cancer cell growth, thereby exhibiting antiproliferative activity .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Some studies suggest that it may have antiproliferative activity against certain types of cancer cells . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Imidazol-2-yl)pyridine is not completely understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with glyoxal in the presence of ammonium acetate. This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Another method involves the cyclization of N-(2-pyridyl)formamide with formamide in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires elevated temperatures to facilitate the formation of the imidazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to improve reaction rates and selectivity. Additionally, solvent-free or green chemistry approaches are increasingly being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides[][3].
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives[][3].
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and acyl chlorides[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures[][3].
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether under anhydrous conditions[][3].
Substitution: Halogens, alkyl halides, acyl chlorides; reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under reflux conditions[][3].
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazole and pyridine derivatives[3][3].
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)imidazole
- 2-(2′-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
- 2-(Pyridin-2-yl)imidazole
Uniqueness
2-(1H-Imidazol-2-yl)pyridine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This unique structure enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUTTGMFUSMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343363 | |
Record name | 2-(1H-Imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18653-75-3 | |
Record name | 2-(1H-Imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Imidazol-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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